N,N-dicyclohexyl-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide
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Overview
Description
N~1~,N~1~-DICYCLOHEXYL-2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETAMIDE is a complex organic compound with a molecular formula of C23H32N2O2S2 and a molecular weight of 432.65 g/mol This compound is characterized by its unique structure, which includes a benzothiazole ring substituted with an ethoxy group and a dicyclohexylamino group attached to an acetamide moiety
Preparation Methods
The synthesis of N1,N~1~-DICYCLOHEXYL-2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETAMIDE involves several steps. One common synthetic route includes the reaction of 6-ethoxy-2-mercaptobenzothiazole with N,N-dicyclohexylchloroacetamide under specific reaction conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the pure compound.
Chemical Reactions Analysis
N~1~,N~1~-DICYCLOHEXYL-2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.
Scientific Research Applications
N~1~,N~1~-DICYCLOHEXYL-2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and biological activities.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N1,N~1~-DICYCLOHEXYL-2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETAMIDE involves its interaction with specific molecular targets. The benzothiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways involved in cell proliferation and apoptosis, contributing to its biological effects.
Comparison with Similar Compounds
N~1~,N~1~-DICYCLOHEXYL-2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETAMIDE can be compared with other benzothiazole derivatives, such as:
6-Ethoxy-2-mercaptobenzothiazole: A precursor in the synthesis of the compound, known for its use in rubber vulcanization.
2-Aminobenzothiazole: Another benzothiazole derivative with applications in medicinal chemistry.
Benzothiazole-2-thiol: Known for its use in the synthesis of various organic compounds and its biological activities.
N~1~,N~1~-DICYCLOHEXYL-2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETAMIDE stands out due to its unique combination of functional groups, which impart distinct chemical and biological properties.
Properties
Molecular Formula |
C23H32N2O2S2 |
---|---|
Molecular Weight |
432.6 g/mol |
IUPAC Name |
N,N-dicyclohexyl-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C23H32N2O2S2/c1-2-27-19-13-14-20-21(15-19)29-23(24-20)28-16-22(26)25(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h13-15,17-18H,2-12,16H2,1H3 |
InChI Key |
KGZUPCAICIUNHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)SCC(=O)N(C3CCCCC3)C4CCCCC4 |
Origin of Product |
United States |
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